

# CY5.5-COOH chloride chemical structure

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## Compound of Interest

Compound Name: CY5.5-COOH chloride

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## An In-Depth Technical Guide to **CY5.5-COOH Chloride** for Advanced Research

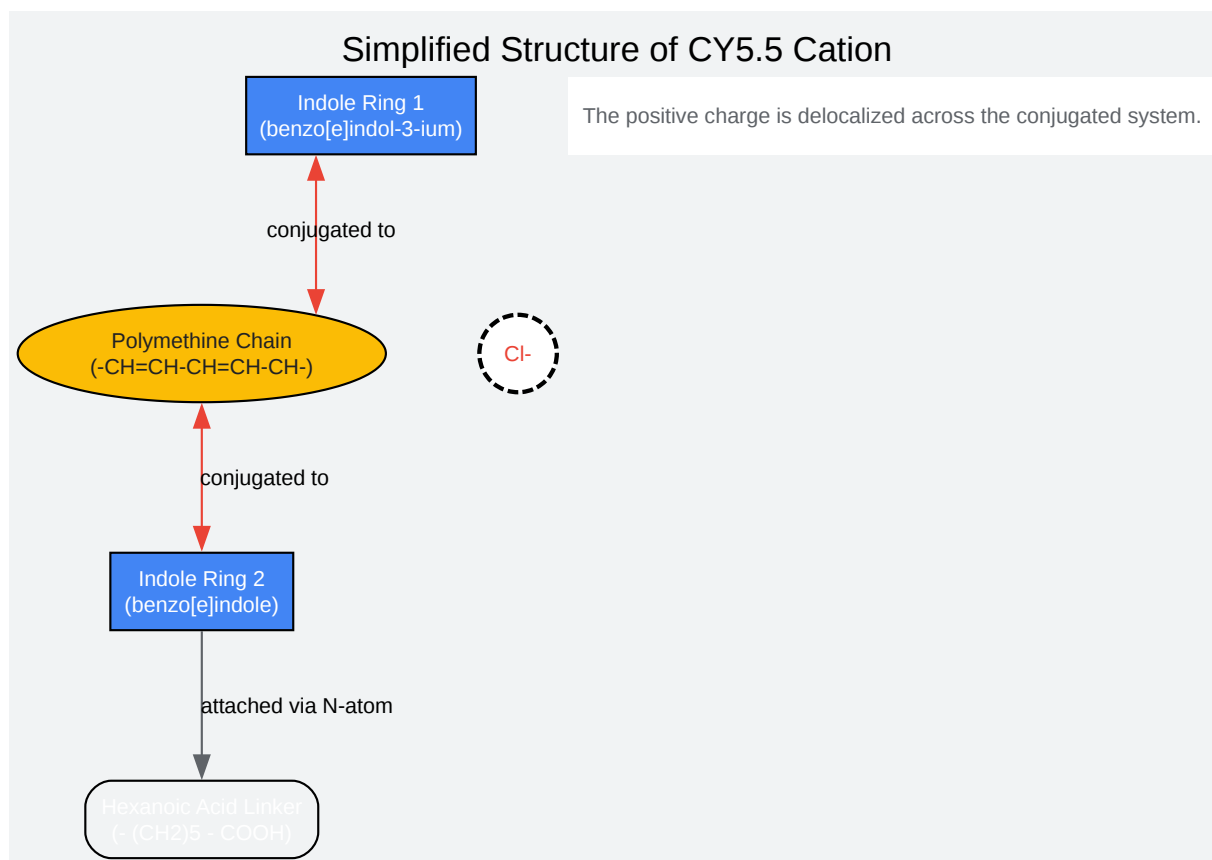
For researchers, scientists, and drug development professionals, cyanine dyes are indispensable tools for fluorescent labeling. Among these, **CY5.5-COOH chloride**, a near-infrared (NIR) dye, offers significant advantages for bioimaging and diagnostic applications due to its excellent spectral properties and reactive carboxyl group.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application.

## Core Properties and Chemical Identity

CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[4] The terminal carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules.[5][6] Its fluorescence in the NIR spectrum (approximately 675/710 nm) is particularly advantageous for in-vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.[5][7]

### Chemical Structure of **CY5.5-COOH Chloride**

The chemical structure of **CY5.5-COOH chloride** is formally described by its IUPAC name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.[8]



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*Simplified schematic of the CY5.5-COOH cation.*

## Physicochemical and Spectral Properties

The utility of **CY5.5-COOH chloride** in quantitative assays and imaging is defined by its specific physicochemical and spectral characteristics. These properties are summarized below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>40</sub> H <sub>43</sub> ClN <sub>2</sub> O <sub>2</sub>	[8][9]
Molecular Weight	619.2 g/mol	[8][9]
Excitation Maximum (λ <sub>ex</sub> )	~673 - 675 nm	[5][9]
Emission Maximum (λ <sub>em</sub> )	~707 - 710 nm	[1][2][9]
Molar Extinction Coeff.	~209,000 M <sup>-1</sup> cm <sup>-1</sup>	[9]
Fluorescence Quantum Yield	~0.2	[9]
Solubility	Soluble in DMSO, DMF, Methanol	[5][9]
Storage Conditions	-20°C, desiccated, protected from light	[7][9]

## Experimental Protocols

A primary application of CY5.5-COOH is the fluorescent labeling of proteins, particularly antibodies, for use in immunoassays and in-vivo imaging. The carboxylic acid group is typically activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine residues) on the target protein.

### Protocol: Activation of CY5.5-COOH and Conjugation to an Antibody

This two-stage protocol first describes the activation of the carboxylic acid and then the conjugation to a target antibody.

Materials:

- **CY5.5-COOH chloride**
- Anhydrous Dimethylsulfoxide (DMSO)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS)
- Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES), pH 7.2-7.5
- Conjugation Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25) or dialysis equipment

#### Stage 1: Activation of CY5.5-COOH to CY5.5-NHS Ester

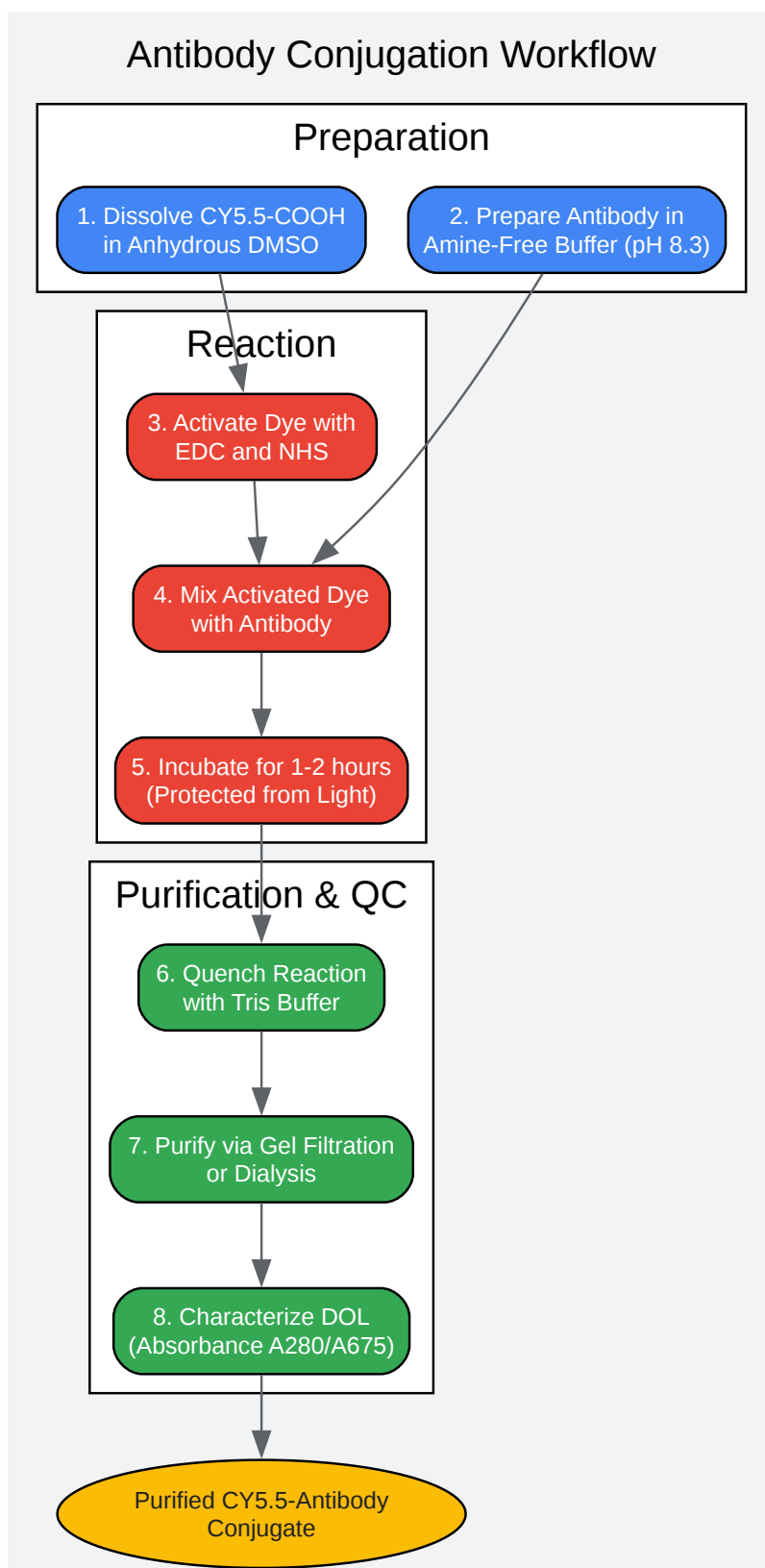
- Prepare Dye Stock: Dissolve CY5.5-COOH in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the dye is moisture-sensitive.
- Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).
- Activation Reaction: In a microcentrifuge tube protected from light, mix the CY5.5-COOH solution with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents of each). Incubate at room temperature for 15-30 minutes to generate the CY5.5-NHS ester.

#### Stage 2: Antibody Conjugation

- Buffer Exchange: Ensure the antibody is in the appropriate Conjugation Buffer (pH 8.3-8.5). If necessary, perform a buffer exchange using a spin column or dialysis. The protein concentration should be at least 2 mg/mL for efficient labeling.
- Conjugation Reaction: Add the freshly activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody is critical and typically ranges from 3:1 to 7:1. This ratio should be optimized for each specific antibody.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional

15 minutes.

- Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).



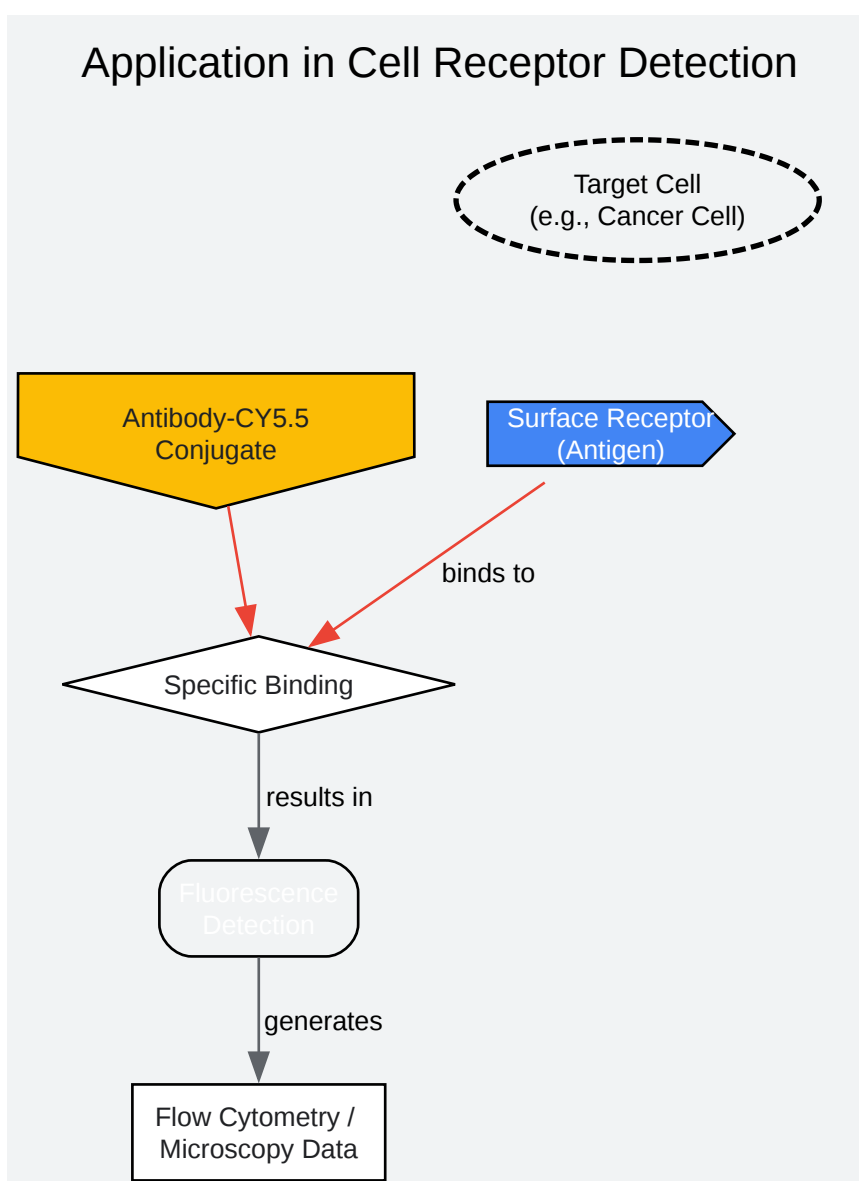
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*Workflow for labeling antibodies with CY5.5-COOH.*

## Application in Drug Development and Research

CY5.5-labeled biomolecules are pivotal in various research and development areas. For instance, a labeled antibody can be used to track its biodistribution, target engagement, and clearance in preclinical animal models.[7] It can also be used in cell-based assays to quantify receptor expression or internalization.

The diagram below illustrates a common application where a CY5.5-labeled antibody is used to detect a specific cell surface receptor (e.g., a tumor marker) on cancer cells, which can then be quantified using techniques like flow cytometry or visualized via fluorescence microscopy.



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*Signaling pathway for cell surface marker detection.*

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